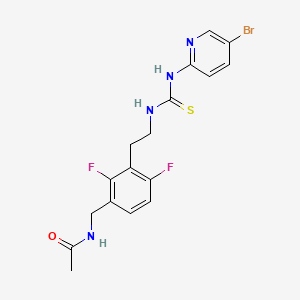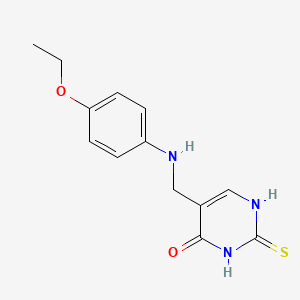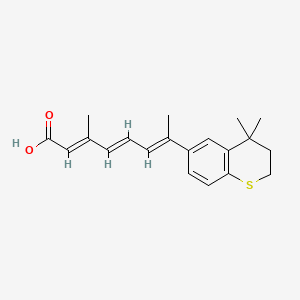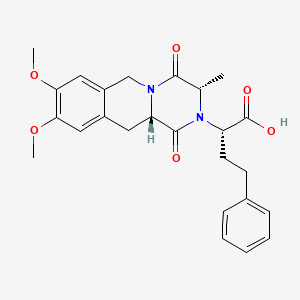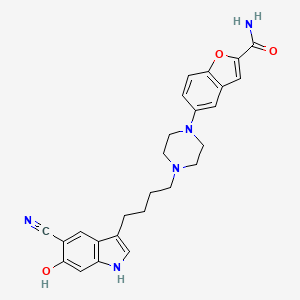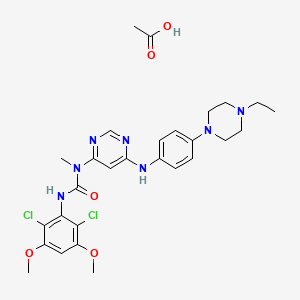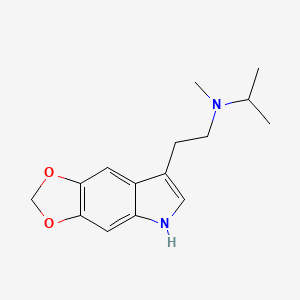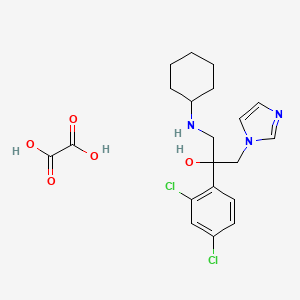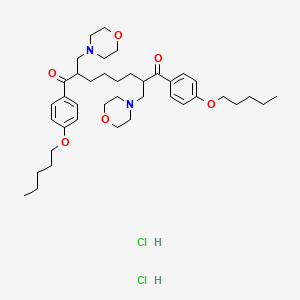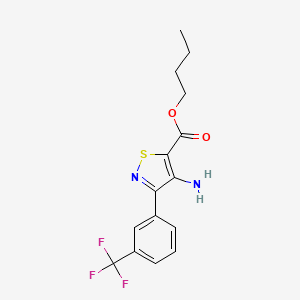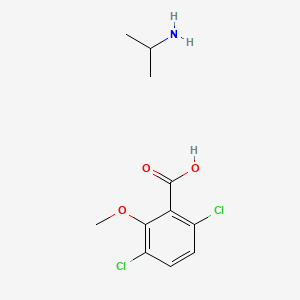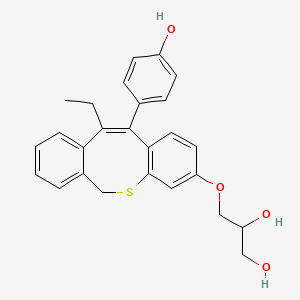
Doxepin N-oxide, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxepin N-oxide, (E)- is a derivative of the tricyclic antidepressant doxepin. It is formed through the N-oxidation of doxepin, resulting in a compound with distinct chemical properties. Doxepin itself is known for its use in treating depression, anxiety, and insomnia. The N-oxide form, however, is primarily studied for its metabolic and pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin N-oxide, (E)- typically involves the oxidation of doxepin. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the N-oxide .
Industrial Production Methods
Industrial production of Doxepin N-oxide, (E)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Doxepin N-oxide, (E)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent doxepin.
Substitution: The compound can undergo substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Doxepin.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Doxepin N-oxide, (E)- has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its metabolic pathways and interactions with biological molecules.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of Doxepin N-oxide, (E)- involves its interaction with various molecular targets. It is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound doxepin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and alleviation of depressive symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Doxepin: The parent compound, used as an antidepressant.
Dosulepin: Another tricyclic antidepressant with similar pharmacological properties.
Clomipramine: A tricyclic antidepressant used to treat obsessive-compulsive disorder.
Uniqueness
Doxepin N-oxide, (E)- is unique due to its distinct metabolic profile. Unlike its parent compound, it is primarily studied for its pharmacokinetic properties rather than its therapeutic effects. This makes it a valuable compound for understanding the metabolism and biotransformation of tricyclic antidepressants .
Propiedades
Número CAS |
131523-93-8 |
|---|---|
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ |
Clave InChI |
QJCSDPQQGVJGQY-GZTJUZNOSA-N |
SMILES isomérico |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
SMILES canónico |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


